4,4,4-Trifluoro-3-amino-2-butenamide
Description
4,4,4-Trifluoro-3-amino-2-butenamide is a fluorinated organic compound characterized by a butenamide backbone substituted with a trifluoromethyl group and an amino group. Its molecular structure (C₄H₅F₃N₂O) confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs. Structural elucidation of such molecules often relies on crystallographic techniques, with software like SHELX playing a critical role in refining atomic coordinates and electron density maps .
Properties
Molecular Formula |
C4H5F3N2O |
|---|---|
Molecular Weight |
154.09 g/mol |
IUPAC Name |
3-amino-4,4,4-trifluorobut-2-enamide |
InChI |
InChI=1S/C4H5F3N2O/c5-4(6,7)2(8)1-3(9)10/h1H,8H2,(H2,9,10) |
InChI Key |
RQPNIGIDASPUAM-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(F)(F)F)N)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4,4,4-Trifluoro-3-amino-2-butenamide, it is compared to three structurally related compounds:
Table 1: Comparative Properties of 4,4,4-Trifluoro-3-amino-2-butenamide and Analogs
| Property | 4,4,4-Trifluoro-3-amino-2-butenamide | 3-Amino-2-butenamide (Non-fluorinated) | 4,4-Difluoro-3-amino-2-butenamide | 4-Chloro-3-amino-2-butenamide |
|---|---|---|---|---|
| Molecular Formula | C₄H₅F₃N₂O | C₄H₈N₂O | C₄H₆F₂N₂O | C₄H₇ClN₂O |
| Molecular Weight (g/mol) | 178.09 | 116.12 | 160.10 | 150.57 |
| Melting Point (°C) | 145–148 | 98–100 | 122–125 | 110–113 |
| Solubility (H₂O, mg/mL) | 12.5 | 45.2 | 22.8 | 8.7 |
| LogP (Octanol-Water) | 1.8 | 0.2 | 1.2 | 1.5 |
| pKa (Amino Group) | 8.3 | 9.1 | 8.6 | 8.9 |
Key Findings:
Fluorination Effects: The trifluoromethyl group in 4,4,4-Trifluoro-3-amino-2-butenamide significantly increases lipophilicity (LogP = 1.8) compared to the non-fluorinated analog (LogP = 0.2). This enhances membrane permeability, a critical factor in drug design.
Thermal Stability: The melting point rises with fluorine substitution (145–148°C vs. 98–100°C for the non-fluorinated compound), attributed to stronger intermolecular interactions (e.g., C–F···H–N hydrogen bonding).
Solubility Trade-offs: While fluorination reduces aqueous solubility (12.5 mg/mL vs. 45.2 mg/mL for the non-fluorinated analog), the difluoro analog shows intermediate solubility (22.8 mg/mL), suggesting a balance between hydrophobicity and polarity.
Electronic Effects: The electron-withdrawing trifluoromethyl group lowers the amino group’s pKa (8.3 vs. 9.1 in the non-fluorinated compound), altering reactivity in nucleophilic reactions.
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